Magnesium propionate

Descripción general

Descripción

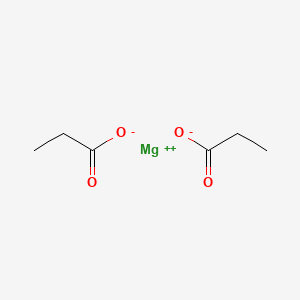

Magnesium propionate is a magnesium salt of propionic acid, with the chemical formula ( \text{Mg(C}_3\text{H}_5\text{O}_2\text{)}_2 ). It is a white crystalline solid that is soluble in water. This compound is used in various applications, including as a food preservative and in the prevention of hypoglycemia and ketonemia in animals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium propionate can be synthesized by reacting magnesium oxide or magnesium hydroxide with propionic acid. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{MgO} + 2\text{C}_3\text{H}_6\text{O}_2 \rightarrow \text{Mg(C}_3\text{H}_5\text{O}_2\text{)}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2\text{C}_3\text{H}_6\text{O}_2 \rightarrow \text{Mg(C}_3\text{H}_5\text{O}_2\text{)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing propionic acid with magnesium carbonate or magnesium hydroxide. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete reaction and high purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium propionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium carbonate and carbon dioxide.

Substitution: It can react with other acids to form different magnesium salts.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as hydrogen peroxide.

Substitution: Involves reacting with acids like hydrochloric acid under controlled conditions.

Major Products Formed:

Oxidation: Magnesium carbonate and carbon dioxide.

Substitution: Magnesium chloride and propionic acid.

Aplicaciones Científicas De Investigación

Food Preservation

Magnesium propionate is primarily recognized for its role as a food preservative. Its effectiveness in inhibiting microbial growth is crucial for extending the shelf life of various food products.

Key Benefits:

- Prevention of Mold and Bacteria : It effectively inhibits the growth of mold, bacteria, and yeast, ensuring food safety .

- Quality Maintenance : By preventing spoilage, this compound helps maintain the texture and flavor of food products .

- GRAS Status : The U.S. FDA has granted it "Generally Recognized as Safe" (GRAS) status, confirming its safety for human consumption .

Case Study: Efficacy in Baked Goods

A study demonstrated that incorporating this compound into bread formulations significantly reduced mold growth compared to control samples without additives. The treated samples showed a shelf life extension of up to 30% .

Animal Feed Additive

In the animal husbandry sector, this compound serves as an effective feed additive.

Key Benefits:

- Feed Preservation : It prevents mold and bacterial growth in stored feed, ensuring nutritional integrity .

- Nutritional Contribution : this compound provides essential magnesium to livestock diets, supporting muscle function and overall health .

Case Study: Livestock Health Improvement

Research involving dairy cattle indicated that diets supplemented with this compound resulted in improved milk production and overall animal health metrics compared to control groups .

Pharmaceutical Applications

This compound is also utilized in various pharmaceutical formulations.

Key Benefits:

- Supplementing Magnesium Levels : It serves as a source of magnesium, which is vital for numerous physiological processes such as muscle contraction and nerve function .

- Neutral Sensory Properties : Its tasteless and odorless nature makes it suitable for incorporation into medicinal products without altering their flavor or smell .

Case Study: Magnesium Supplementation

A clinical trial involving participants with low magnesium levels showed that supplementation with this compound improved serum magnesium concentrations significantly over a 12-week period, correlating with enhanced metabolic health indicators .

Mecanismo De Acción

Magnesium propionate exerts its effects primarily through the release of magnesium ions, which play a crucial role in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes involved in energy production, DNA synthesis, and protein synthesis. The propionate component can be metabolized to produce energy and act as a precursor for the synthesis of other biomolecules .

Comparación Con Compuestos Similares

- Magnesium acetate

- Magnesium formate

- Magnesium butyrate

Comparison: Magnesium propionate is unique due to its specific applications in preventing hypoglycemia and ketonemia, which are not commonly associated with other magnesium salts. Additionally, its solubility and reactivity make it suitable for various industrial and research applications .

Actividad Biológica

Magnesium propionate (MgProp) is a compound formed from magnesium and propionic acid. It is of interest due to its potential biological activities, particularly in relation to metabolic health, inflammation, and gut microbiota modulation. This article reviews the current understanding of this compound's biological activity, supported by recent research findings, case studies, and data tables.

Magnesium plays a crucial role in various biological processes, including enzyme function, energy production, and neurotransmission. The addition of propionate enhances its effects, particularly in metabolic pathways.

- Gut Microbiota Modulation : Magnesium deficiency can alter gut microbiota composition, leading to increased production of microbial metabolites like imidazole propionate (ImP), which has been associated with insulin resistance in type 2 diabetes (T2D) patients. A study showed that magnesium supplementation reduced ImP levels by 39.9%, suggesting a beneficial effect on gut health and metabolic function .

- Inflammation and Oxidative Stress : Magnesium has been linked to reduced systemic inflammation. Increased dietary magnesium intake correlates with lower levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Research indicates that magnesium supplementation can significantly lower serum CRP levels, supporting its role in mitigating inflammatory responses .

2. Case Studies

Several case studies highlight the biological effects of this compound:

- Case Study 1 : In a randomized controlled trial involving 62 participants, those receiving magnesium chloride experienced higher serum magnesium concentrations and lower CRP levels compared to the control group. This study emphasizes the anti-inflammatory properties of magnesium .

- Case Study 2 : A mouse model of propionic acidaemia demonstrated that disturbances in propionate metabolism led to significant changes in cardiac function and gene expression related to heart health. These findings suggest that propionate may influence epigenetic modifications affecting cardiovascular health .

3. Research Findings

Recent studies have explored the broader implications of this compound:

- Metabolic Effects : Magnesium supplementation has been shown to improve insulin sensitivity and glucose metabolism. In a clinical trial, participants with low magnesium levels exhibited improved glucose tolerance following magnesium treatment .

- Neuroprotective Properties : Magnesium is known for its neuroprotective effects against excitotoxicity mediated by glutamate receptors. It helps maintain neuronal integrity by blocking excessive calcium influx into cells, which can lead to cell death .

4. Data Tables

The following table summarizes key findings from recent studies on this compound:

5. Conclusion

This compound exhibits notable biological activity through its roles in modulating gut microbiota, reducing inflammation, and influencing metabolic processes. The evidence suggests that adequate magnesium intake is crucial for maintaining health and preventing chronic diseases associated with inflammation and metabolic dysfunction.

Further research is warranted to explore the full potential of this compound in clinical settings, particularly regarding its long-term effects on metabolic health and disease prevention.

Propiedades

IUPAC Name |

magnesium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Mg/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQJGTPWCKCEOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204232 | |

| Record name | Magnesium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-27-7 | |

| Record name | Magnesium propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699E2A173P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.